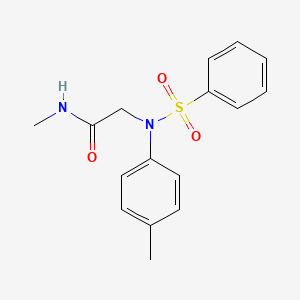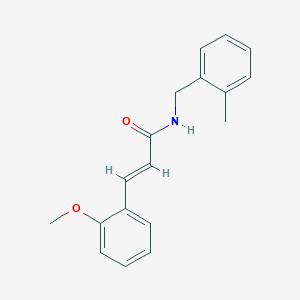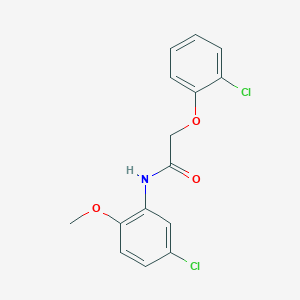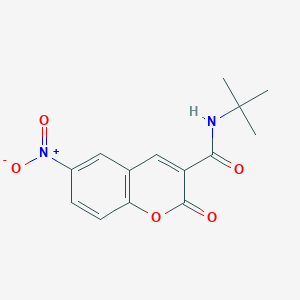![molecular formula C16H15ClN2O3 B5867697 N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as CMBCI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the benzimidazole family, which has been extensively studied for their various biological activities.
Mechanism of Action
The mechanism of action of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves its interaction with specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
The advantages of using N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
1. Further studies are needed to investigate the potential therapeutic applications of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in various diseases such as arthritis, Alzheimer's disease, and diabetes.
2. Development of more efficient synthesis methods for N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide to improve its yield and purity.
3. Exploration of the structure-activity relationship of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide to identify more potent and selective analogs.
4. Investigation of the pharmacokinetics and pharmacodynamics of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide to determine its optimal dosage and administration route.
5. Evaluation of the safety and toxicity of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in animal models and clinical trials.
Synthesis Methods
The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the reaction of 3-chloro-4-methylbenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and imidazole to yield the final product.
Scientific Research Applications
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties through its ability to inhibit the activity of certain enzymes and signaling pathways.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-4-12(9-14(10)17)16(20)22-19-15(18)11-5-7-13(21-2)8-6-11/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXYIBPGLBSWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)

![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)

![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)


![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)